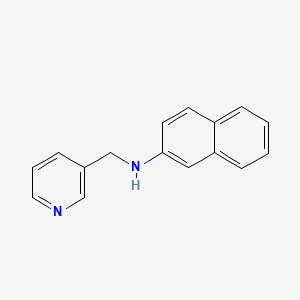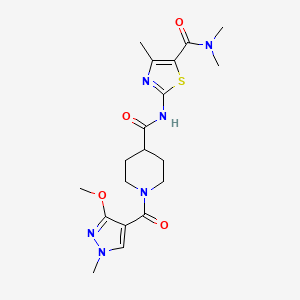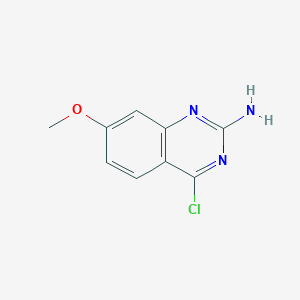
4-(trans-4-Pentylcyclohexyl)phenol
Overview
Description
4-(trans-4-Pentylcyclohexyl)phenol is a chemical compound with the molecular formula C17H26O . It is also known by other names such as 5PCO . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of this compound is 246.39 . The compound has two defined stereocenters . The InChI code for this compound is 1S/C17H26O/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h10-15,18H,2-9H2,1H3/t14-,15- .Physical And Chemical Properties Analysis
This compound is a white to very pale yellow crystalline powder . It has a melting point of 138.0 to 142.0 °C and a predicted boiling point of 369.5±21.0 °C . The predicted density of this compound is 0.961±0.06 g/cm3 .Scientific Research Applications
Synthesis and Chemical Processing
- Synthesis of Derivatives: 4-(trans-4-Pentylcyclohexyl)phenol is used in synthesizing various derivatives. For example, it's involved in the production of 4-(4′-trans-n-pentyicyclohexyl)cyclohexanone, a process optimized using Pd/C as a catalyst under specific conditions, leading to high conversion and selectivity rates (Wei Ming-wang, 2007). Similarly, it's used in synthesizing Trans-4-(N-Acetylamido)Cyclohexanol, a crucial precursor for pharmaceutical intermediates, through a two-step process starting from p-aminophenol (Li Jia-jun, 2012).
Liquid Crystal Technology
- Liquid Crystal Applications: This compound has significant applications in liquid crystal (LC) technology. For instance, it's used in the synthesis of polystyrene derivatives modified with LC molecule precursors for investigating the orientation of LC molecules on polymer films. This research demonstrates its utility in creating stable and uniform vertical orientations of LC molecules, a crucial aspect in LC display technologies (Kyutae Seo & Hyo Kang, 2021). Additionally, it plays a role in the development of ferroelectric liquid crystals, as evidenced by the synthesis of substituted phenyl benzoates incorporating a trans-4-pentylcyclohexyl moiety (S. Kelly & R. Buchecker, 1988).
Dye and Film Production
- Dye Synthesis and LB Films: this compound is involved in the synthesis of several amphiphilic cyanine dyes. These dyes, featuring a phenylcyclohexyl group as a mesogenic group, show promising characteristics for forming stable monolayers and Langmuir-Blodgett (LB) films, pivotal in various optical and electronic applications (Masato Tanaka et al., 1990).
Environmental Applications
- Degradation of Environmental Contaminants: The compound is also pertinent in environmental applications, as seen in studies of its degradation pathways. For example, research on the metabolic pathway for the degradation of 4-Nonylphenol environmental contaminants by Sphingomonas xenophaga Bayram identified metabolites of this compound, revealing its significance in understanding bacterial mechanisms for detoxifying environmental pollutants (Frédéric L. P. Gabriel et al., 2005).
Material Science
- Material Science and Engineering: In material science, this compound contributes to the understanding of molecular properties in different phases, as evident in a study on trans-4-(trans-4-n-pentylcyclohexyl)cyclohexylcarbonitrile. The research, using molecular dynamics simulation, helps in comprehending molecular behaviors critical for designing advanced materials (M. Wilson & M. P. Allen, 1992).
Mechanism of Action
Target of Action
It is known to be used as an intermediate in the production of liquid crystals , suggesting that it may interact with certain proteins or receptors involved in the formation and regulation of these structures.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(trans-4-Pentylcyclohexyl)phenol is currently unavailable . Its impact on bioavailability is therefore unknown.
Properties
IUPAC Name |
4-(4-pentylcyclohexyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h10-15,18H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAZRBGYBYIGRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101002799 | |
| Record name | 4-(4-Pentylcyclohexyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82575-69-7 | |
| Record name | 4-(4-Pentylcyclohexyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 4-(trans-4-pentylcyclohexyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B2864067.png)



![(3,4-Dimethoxyphenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2864073.png)



![2-[3-(trifluoromethyl)phenoxy]-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2864079.png)

![2-[[3-(2-Fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetonitrile](/img/structure/B2864082.png)
![3-(3,4-dichlorophenyl)-1-(4-nitrobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B2864084.png)
